molecular formula C13H16O B2414012 (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol CAS No. 2287281-93-8

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol

Cat. No.: B2414012
CAS No.: 2287281-93-8
M. Wt: 188.27
InChI Key: VFJQXXYMPXQZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzyl-1-bicyclo[111]pentanyl)methanol is a compound that features a unique bicyclo[111]pentane core structure This structure is characterized by its three-dimensional, highly strained, and rigid framework, which imparts distinct physicochemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common approach is the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane Another strategy involves transition metal-catalyzed cross-coupling reactions to form C–C bonds, enabling the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process. Additionally, the development of cost-effective and sustainable methods for the large-scale synthesis of bicyclo[1.1.1]pentane derivatives is an ongoing area of research.

Chemical Reactions Analysis

Types of Reactions

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Benzyl aldehyde or benzyl carboxylic acid.

    Reduction: Benzyl alkane.

    Substitution: Benzyl halides or benzyl amines.

Scientific Research Applications

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol involves its interaction with molecular targets through its unique three-dimensional structure. The bicyclo[1.1.1]pentane core can mimic the spatial arrangement of aromatic rings, allowing it to engage in similar interactions with biological targets. This property makes it a valuable bioisostere for para-disubstituted benzene rings, enhancing the binding affinity and selectivity of drug candidates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanol stands out due to its combination of a benzyl group and a methanol moiety attached to the bicyclo[1.1.1]pentane core. This unique structure imparts distinct physicochemical properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(3-benzyl-1-bicyclo[1.1.1]pentanyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-10-13-7-12(8-13,9-13)6-11-4-2-1-3-5-11/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJQXXYMPXQZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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